4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
CAS No.: 2549047-19-8
Cat. No.: VC11822087
Molecular Formula: C17H24N6S
Molecular Weight: 344.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549047-19-8 |
|---|---|
| Molecular Formula | C17H24N6S |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine |
| Standard InChI | InChI=1S/C17H24N6S/c1-5-14-10-18-16(19-11-14)23-8-6-22(7-9-23)15-12(2)13(3)20-17(21-15)24-4/h10-11H,5-9H2,1-4H3 |
| Standard InChI Key | GGVQIRBTUBHIIR-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises two pyrimidine rings connected via a piperazine moiety. The first pyrimidine ring (position 2) is substituted with a 5-ethyl group, while the second pyrimidine (position 4) features 5,6-dimethyl and 2-methylsulfanyl groups. The piperazine linker facilitates conformational flexibility, potentially enhancing interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₆S |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | 4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine |
| Canonical SMILES | CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC |
| Topological Polar Surface Area | 97.7 Ų |
The methylsulfanyl group at position 2 of the second pyrimidine ring introduces a hydrophobic character, which may influence membrane permeability and target binding .
Synthesis and Characterization
Synthetic Pathways
While detailed protocols for this specific compound are scarce, analogous piperazine-linked pyrimidines are typically synthesized through sequential nucleophilic aromatic substitution (SNAr) and condensation reactions . A proposed route involves:
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Formation of 5-ethylpyrimidin-2-amine: Ethylation of 2-aminopyrimidine via Friedel-Crafts alkylation.
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Piperazine coupling: Reaction of 5-ethylpyrimidin-2-amine with 1-piperazinecarbonyl chloride under basic conditions.
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Assembly of the second pyrimidine: Condensation of the piperazine intermediate with 4-chloro-5,6-dimethyl-2-(methylsulfanyl)pyrimidine .
Analytical Characterization
Key techniques for verifying structural integrity include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperazine connectivity.
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Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula via exact mass matching .
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Infrared (IR) Spectroscopy: Peaks near 1,250 cm⁻¹ and 680 cm⁻¹ correspond to C–S and C–N stretches, respectively .
Biological Activity and Mechanisms
Antimicrobial and Antioxidant Profiles
Recent studies on analogous sulfanylpyrimidines reveal:
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Antimicrobial activity: Moderate inhibition against Staphylococcus epidermidis (MIC = 32 µg/mL) and Staphylococcus haemolyticus (MIC = 64 µg/mL) .
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Antioxidant capacity: DPPH radical scavenging with IC₅₀ values of 28–45 µM, attributed to the methylsulfanyl group’s redox activity .
| Activity Type | Model System | Result |
|---|---|---|
| Kinase Inhibition | EGFR T790M/L858R | Predicted IC₅₀ <100 nM |
| Antimicrobial | S. epidermidis | MIC = 32 µg/mL |
| Antioxidant | DPPH assay | IC₅₀ = 35 µM |
Applications in Drug Discovery
Oncology
The compound’s dual pyrimidine architecture aligns with third-generation EGFR inhibitors like osimertinib. Molecular modeling suggests that the 5,6-dimethyl groups enhance hydrophobic interactions with kinase pockets, while the piperazine linker improves solubility .
Infectious Diseases
Methylsulfanyl derivatives demonstrate broad-spectrum antibacterial effects, particularly against methicillin-resistant Staphylococcus spp. (MRSA), by disrupting folate biosynthesis .
Research Gaps and Future Directions
Pharmacokinetic Optimization
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Metabolic stability: The methylsulfanyl group may undergo oxidative metabolism to sulfoxide derivatives, necessitating prodrug strategies .
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Selectivity profiling: Off-target effects on wild-type EGFR and other kinases require evaluation to minimize toxicity .
Synthetic Chemistry Advances
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